molecular formula C17H18BrNO B11545616 N-(4-bromophenyl)-4-butylbenzamide

N-(4-bromophenyl)-4-butylbenzamide

Cat. No.: B11545616
M. Wt: 332.2 g/mol
InChI Key: GGCPPTSCKWIRBQ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-butylbenzamide is a synthetic benzamide derivative with the molecular formula C17H18BrNO and a molecular weight of 332.24 g/mol . This compound is characterized by a benzamide core structure substituted with a 4-butyl group and an N-(4-bromophenyl) moiety. Benzamide derivatives are of significant interest in medicinal chemistry and chemical biology for their potential as molecular scaffolds. While specific biological data for this analog may be limited, its structure suggests utility as a versatile intermediate in organic synthesis and drug discovery efforts. The bromophenyl group can serve as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex chemical libraries . Similarly, the linear butyl chain can be modified to explore structure-activity relationships or alter physicochemical properties. Researchers may find value in this compound for developing novel protease inhibitors, modulating protein-protein interactions, or as a precursor in the synthesis of peptidomimetics and other constrained macrocycles . The presence of the amide bond is a key feature, contributing to stability and potential for hydrogen bonding with biological targets. This product is provided for research purposes as part of collections of rare and unique chemicals. As such, analytical data may be limited, and the buyer assumes responsibility to confirm product identity and/or purity. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-butylbenzamide

InChI

InChI=1S/C17H18BrNO/c1-2-3-4-13-5-7-14(8-6-13)17(20)19-16-11-9-15(18)10-12-16/h5-12H,2-4H2,1H3,(H,19,20)

InChI Key

GGCPPTSCKWIRBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-butylbenzamide typically involves the reaction of 4-bromobenzoic acid with butylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-butylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation at the benzylic position, leading to the formation of corresponding ketones or alcohols.

    Reduction Reactions: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include ketones or alcohols depending on the extent of oxidation.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

N-(4-bromophenyl)-4-butylbenzamide has been investigated for its potential biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits moderate antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) indicating effectiveness in inhibiting bacterial growth.
  • Anti-inflammatory Effects : In preclinical models, this compound has demonstrated anti-inflammatory properties. In murine models of inflammation, administration of the compound led to a significant reduction in paw edema, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. In vitro assays using breast cancer cell lines showed that this compound inhibited cell growth by approximately 50% at a concentration of 10 µM, highlighting its potential as an anticancer therapeutic .

Research Applications

This compound is utilized in various research contexts:

  • Drug Development : Its structural features make it a candidate for further modification and optimization in drug design, particularly for targeting specific biological pathways related to cancer and inflammation.
  • Mechanistic Studies : The compound serves as a tool for studying the mechanisms of action related to its biological effects, such as the inhibition of enzymes involved in inflammatory processes or cancer cell metabolism.
  • SAR Studies : Structure-activity relationship (SAR) studies can be conducted to explore how variations in the chemical structure affect biological activity, aiding in the design of more potent derivatives .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated an MIC of 32 µg/mL for both Staphylococcus aureus and Escherichia coli, suggesting moderate potency. This study highlights the compound's potential role in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups. This finding supports its application as a potential anti-inflammatory drug candidate.

Case Study 3: Cancer Cell Proliferation

In vitro assays demonstrated that this compound inhibited the growth of breast cancer cell lines by 50% at a concentration of 10 µM. This suggests that the compound may serve as a lead structure for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Features :

  • Benzamide core : The 4-butyl substituent introduces steric bulk and lipophilicity.

Comparison with Structural Analogs

Substituent Effects on the Benzamide Ring

Compound Name Substituent on Benzamide Key Properties/Effects Reference
N-(4-bromophenyl)-4-butylbenzamide 4-butyl Increased lipophilicity; potential for enhanced membrane permeability. Inferred
N-(4-bromophenyl)-2-methylbenzamide 2-methyl Lower steric bulk; density: 1.445 g/cm³, pKa: 12.66 (predicted) .
3-bromo-N-(4-bromophenyl)-4-methylbenzamide 3-bromo, 4-methyl Dual bromine/methyl groups may enhance halogen bonding and crystallinity .
N-(4-bromophenyl)-4-nitrobenzamide 4-nitro Strong electron-withdrawing nitro group; monoclinic crystal system (P21/c) .

Key Observations :

  • Electron-withdrawing vs. Alkyl groups (butyl, methyl) increase lipophilicity and may improve solubility in non-polar solvents .
  • Crystallinity : Bulky substituents (e.g., butyl) may disrupt crystal packing compared to smaller groups (methyl), leading to differences in melting points and solubility .

Substituent Effects on the Aniline Ring

Compound Name Substituent on Aniline Key Properties/Effects Reference
This compound 4-bromo Halogen bonding potential; electron-withdrawing effect enhances stability. Inferred
N-(2-nitrophenyl)-4-bromo-benzamide 2-nitro Ortho-nitro group introduces steric hindrance; two molecules per asymmetric unit .
N-(4-methoxyphenyl)-4-tert-butylbenzamide 4-methoxy Methoxy group donates electrons, increasing solubility in polar solvents .

Key Observations :

  • Positional effects : Para-substituted bromine (target compound) allows linear hydrogen bonding, while ortho-substituents (e.g., 2-nitro) create steric clashes, affecting molecular conformation .
  • Electronic effects : Electron-donating groups (methoxy) vs. withdrawing groups (bromo, nitro) modulate reactivity in further derivatization (e.g., amidation, sulfonation) .

Key Observations :

  • Microwave irradiation reduces reaction time (≤2 hours) and improves yields compared to conventional heating .
  • Acid chloride intermediates require careful handling (low-temperature addition) to avoid hydrolysis .

Q & A

Q. What are the optimal synthetic pathways for N-(4-bromophenyl)-4-butylbenzamide, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves a condensation reaction between 4-bromoaniline and 4-butylbenzoyl chloride under anhydrous conditions. Key optimization strategies include:

  • Solvent Selection: Dichloromethane or tetrahydrofuran (THF) is preferred for their ability to dissolve aromatic amines and acyl chlorides .
  • Catalysis: Triethylamine or pyridine can act as acid scavengers to improve reaction efficiency .
  • Temperature Control: Maintaining 0–5°C during the reaction minimizes side reactions like hydrolysis of the acyl chloride .
  • Purification: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity .

Reference Data:

PropertyValue
Molecular FormulaC₁₇H₁₈BrNO
Molecular Weight332.2 g/mol
IUPAC NameThis compound

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the butyl chain (δ ~0.8–1.6 ppm), aromatic protons (δ ~7.2–7.8 ppm), and the amide carbonyl (δ ~167 ppm) .
  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate the core structure .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 332.2 (M⁺) and fragmentation patterns .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations using hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) can:

  • Electrostatic Potential Mapping: Identify nucleophilic/electrophilic regions influenced by the bromine substituent and butyl chain .
  • HOMO-LUMO Analysis: Quantify energy gaps (~4–5 eV) to predict charge-transfer interactions .
  • Dispersion Corrections (DFT-D): Improve accuracy for non-covalent interactions (e.g., π-stacking in crystal packing) using Grimme’s D3 method .

Example Workflow:

Optimize geometry at B3LYP/6-31G(d,p).

Calculate vibrational frequencies to confirm stability.

Perform time-dependent DFT (TD-DFT) for UV-Vis spectral predictions .

Q. How can conflicting biological activity data for this compound across experimental models be resolved?

Methodological Answer: Contradictions may arise due to:

  • Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Solubility Issues: Use dimethyl sulfoxide (DMSO) with concentrations <0.1% to avoid cytotoxicity .
  • Structural Analog Comparisons: Test derivatives (e.g., halogen-substituted benzamides) to isolate substituent effects .
  • Dose-Response Studies: Perform IC₅₀/EC₅₀ assays in triplicate to establish reproducibility .

Q. What role do bromine and butyl substituents play in the crystal packing of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for refinement. Bromine’s heavy atom effect aids phasing, while the butyl chain induces hydrophobic interactions .
  • Intermolecular Forces:
    • Halogen bonding (C-Br⋯O=C) stabilizes layers.
    • van der Waals interactions between butyl chains promote close packing .
  • Thermal Analysis: Differential scanning calorimetry (DSC) reveals melting points (~150–160°C) influenced by packing efficiency .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Modulation: Replace bromine with Cl/F to alter electron-withdrawing effects or the butyl chain with shorter/longer alkyl groups to tweak lipophilicity .
  • Enzymatic Assays: Test inhibition of chitin synthase (for insecticidal activity) or kinases (anticancer targets) .
  • Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR or CYP450 enzymes) .

Data Contradiction Analysis Example
If This compound shows high activity in bacterial models but low efficacy in mammalian cells:

Check Membrane Permeability: Use logP calculations (predicted ~3.5) to assess passive diffusion .

Metabolic Stability: Perform liver microsome assays to identify rapid degradation by cytochrome P450 enzymes .

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